molecular formula C8H6ClFO B2492799 2-(2-Chloro-4-fluorophenyl)oxirane CAS No. 1340106-35-5

2-(2-Chloro-4-fluorophenyl)oxirane

Cat. No.: B2492799
CAS No.: 1340106-35-5
M. Wt: 172.58
InChI Key: RRNNXISDFYSCIH-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6ClFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)oxirane typically involves the reaction of 2-chloro-4-fluorophenyl with an epoxidizing agent. One common method is the reaction of 2-chloro-4-fluorophenyl with a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxirane
  • 2-(4-Fluorophenyl)oxirane
  • 2-(4-Bromophenyl)oxirane

Uniqueness

2-(2-Chloro-4-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with nucleophiles, making it valuable in various applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNNXISDFYSCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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